molecular formula C23H26N4O3 B11232121 5,7-dimethyl-3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

5,7-dimethyl-3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11232121
M. Wt: 406.5 g/mol
InChI Key: HIZDTFCJGPWTDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-dimethyl-3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines This compound is characterized by its unique structure, which includes a pyrido[2,3-d]pyrimidine core with various substituents, including a phenyl group, a piperidine moiety, and multiple methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dimethyl-3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common approach is to start with the pyrido[2,3-d]pyrimidine core, which can be synthesized through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods. The choice of solvents, temperature, and pressure conditions are critical factors in scaling up the synthesis for industrial applications .

Chemical Reactions Analysis

Types of Reactions

5,7-dimethyl-3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound with altered functional groups .

Scientific Research Applications

5,7-dimethyl-3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Explored for its potential as a therapeutic agent due to its ability to modulate biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,7-dimethyl-3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. This interaction can result in the activation or inhibition of signaling pathways, ultimately affecting cellular processes such as proliferation, apoptosis, or differentiation .

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,3-d]pyrimidine Derivatives: Compounds with similar core structures but different substituents.

    Phenylpiperidine Derivatives: Compounds with a phenyl group and a piperidine moiety but different core structures.

Uniqueness

The uniqueness of 5,7-dimethyl-3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C23H26N4O3

Molecular Weight

406.5 g/mol

IUPAC Name

5,7-dimethyl-3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1-phenylpyrido[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C23H26N4O3/c1-15-13-16(2)24-21-20(15)22(29)26(14-19(28)25-12-8-7-9-17(25)3)23(30)27(21)18-10-5-4-6-11-18/h4-6,10-11,13,17H,7-9,12,14H2,1-3H3

InChI Key

HIZDTFCJGPWTDX-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1C(=O)CN2C(=O)C3=C(N=C(C=C3C)C)N(C2=O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.